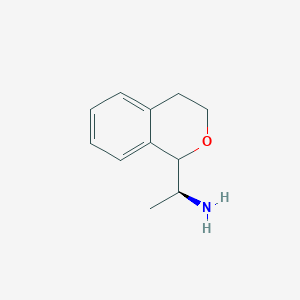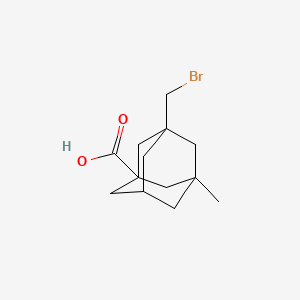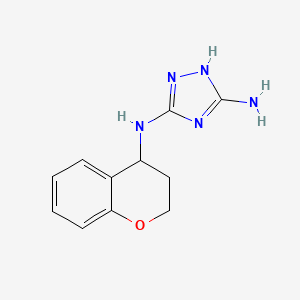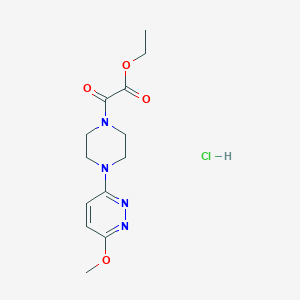
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as 1-(1,2,3,4-tetrahydro-1-naphthalenyl)ethanamine or TNEA. The purpose of
Mechanism of Action
The mechanism of action of (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is not fully understood. However, studies have shown that it may act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This may explain its potential therapeutic effects on conditions such as depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine has several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may explain its potential therapeutic effects on various conditions. It has also been shown to have anti-inflammatory effects and may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine in lab experiments is its potential therapeutic effects on various conditions. However, one of the limitations is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine. One area of research is its potential as a pharmaceutical agent for various conditions. Further studies are needed to explore its potential therapeutic effects and to understand its mechanism of action. Other areas of research include its potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in other fields such as agriculture and materials science.
In conclusion, (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its complex synthesis method and potential therapeutic effects make it an important area of research for future studies. Further research is needed to explore its potential as a pharmaceutical agent, anti-inflammatory and anti-cancer agent, and its potential use in other fields.
Synthesis Methods
The synthesis of (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reduction of 1-(3,4-dihydro-1H-isochromen-1-yl)ethanone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1-(3,4-dihydro-1H-isochromen-1-yl)ethanenitrile with hydrogen gas over a palladium catalyst.
Scientific Research Applications
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine has been studied extensively for its potential applications in various fields. One of the most significant areas of research is its potential use as a pharmaceutical agent. Studies have shown that this compound has potential therapeutic effects on various conditions, including depression, anxiety, and schizophrenia. Other studies have also explored its potential as an anti-inflammatory and anti-cancer agent.
properties
IUPAC Name |
(1S)-1-(3,4-dihydro-1H-isochromen-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKZLDIKOPPRGH-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)

![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)
